N-benzyl-2-(furan-2-yl)-N-methyl-4-tosyloxazol-5-amine
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Overview
Description
N-benzyl-2-(furan-2-yl)-N-methyl-4-tosyloxazol-5-amine is a complex organic compound that features a unique structure combining a benzyl group, a furan ring, a methyl group, and a tosylated oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-(furan-2-yl)-N-methyl-4-tosyloxazol-5-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the furan and benzyl groups. The tosylation step is usually performed last to protect the oxazole ring and enhance its stability.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvents that facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-2-(furan-2-yl)-N-methyl-4-tosyloxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines or alcohols.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the tosyl group.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxazole ring may produce amines.
Scientific Research Applications
N-benzyl-2-(furan-2-yl)-N-methyl-4-tosyloxazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of advanced materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-benzyl-2-(furan-2-yl)-N-methyl-4-tosyloxazol-5-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
- N-benzyl-2-chloro-N-[(furan-2-yl)methyl]acetamide
- 2-(furan-2-yl)-4-phenoxy-quinoline derivatives
Comparison: Compared to similar compounds, N-benzyl-2-(furan-2-yl)-N-methyl-4-tosyloxazol-5-amine is unique due to its combination of a tosylated oxazole ring and a furan ring. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications. Its tosyl group enhances stability and reactivity, while the furan ring offers potential for diverse chemical transformations.
Properties
IUPAC Name |
N-benzyl-2-(furan-2-yl)-N-methyl-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-16-10-12-18(13-11-16)29(25,26)21-22(24(2)15-17-7-4-3-5-8-17)28-20(23-21)19-9-6-14-27-19/h3-14H,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKZNXOVXZFOSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)N(C)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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